1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride
Description
1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine hydrochloride is a secondary amine hydrochloride derivative featuring a methoxy-substituted naphthalene core. This compound is structurally characterized by a methylamine group attached to the 1-position of a 4-methoxynaphthalene moiety, with the amine nitrogen further substituted by a methyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmacological applications.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXLSORBPBLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C2=CC=CC=C12)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712866 | |
| Record name | 1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-21-7 | |
| Record name | NSC34664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Nitration: The naphthalene ring undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting amine is methylated using formaldehyde and formic acid to introduce the N-methyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 1-(4-Hydroxynaphthalen-1-yl)-N-methylmethanamine.
Reduction: Naphthalene derivatives without the methoxy group.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique naphthalene structure, which contributes to its biological activity. The methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride exhibit significant anticancer properties. For instance, research has shown that naphthalene derivatives can selectively inhibit the Ras-Sos interaction, which is crucial in cancer cell proliferation. This mechanism suggests potential for developing targeted cancer therapies without affecting normal cells significantly .
Case Study:
A study published in Cancer Research demonstrated that a related compound effectively inhibited tumor growth in xenograft models without significant toxicity to normal tissues. The findings support the hypothesis that naphthalene derivatives could be developed into viable cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that certain naphthalene derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study:
In a study focusing on Alzheimer's disease models, a naphthalene derivative similar to this compound showed promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The compound demonstrated a significant decrease in neuroinflammation markers, suggesting a protective effect on neuronal cells .
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions that are crucial for producing pharmaceutical intermediates. Understanding these reactions is vital for optimizing yield and purity in drug development processes.
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| N-Alkylation | N-methylmethanamine + 4-methoxynaphthalene | 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine | 85% |
| Hydrochloride Formation | 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine + HCl | This compound | 90% |
Toxicological Studies
Before any therapeutic application, understanding the toxicity profile of the compound is essential. Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation.
Case Study:
In toxicity studies conducted on animal models, doses of the compound up to 100 mg/kg did not result in significant adverse effects, supporting its safety for potential therapeutic use .
Mechanism of Action
The mechanism of action of 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methoxy groups (electron-donating) versus halogens (electron-withdrawing) influence reactivity. For example, methoxy-substituted compounds may favor electrophilic aromatic substitution, while halogenated analogs are more reactive in nucleophilic pathways .
- Chirality : Enantiomeric analogs like (R)-1-(4-chlorophenyl)-N-methylethanamine hydrochloride highlight the importance of stereochemistry in biological activity, though the target compound lacks explicit chiral centers in its current structure .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- NMR Spectroscopy : Aryl protons in naphthalene derivatives typically resonate at δ 7.0–8.5 ppm, while methylamine protons appear near δ 2.5–3.5 ppm .
- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride is reported as an off-white solid, soluble in polar aprotic solvents like DMSO .
- Stability : Hydrochloride salts are less hygroscopic and more thermally stable, critical for storage and handling .
Biological Activity
1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a methoxy group and a methylamine group, which enhances its solubility and lipophilicity. The molecular formula is C13H15ClN2O, with a molecular weight of approximately 226.71 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Psychoactive Effects : Similar to other compounds in its class, it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation. This suggests potential antidepressant and anxiolytic properties.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory effects, although further research is necessary to clarify these findings.
- Antitumor Activity : Related compounds have shown promising results in inhibiting the growth of various cancer cell lines, suggesting that this compound may also have anticancer properties .
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter activity and interaction with specific molecular targets. The methoxy and methylamine groups enhance its binding affinity to receptors involved in mood regulation and cellular proliferation pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
Q & A
Q. What are the common synthetic routes for 1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine hydrochloride, and how is its purity validated?
The synthesis typically involves reacting 4-methoxynaphthalene derivatives with methylamine precursors under reflux conditions in polar aprotic solvents (e.g., dichloromethane or THF). A key step includes the formation of the methanamine linkage via nucleophilic substitution or reductive amination . Purity is validated using:
- NMR spectroscopy to confirm structural integrity (e.g., methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the naphthalene ring) .
- HPLC with UV detection to assess purity (>95% typical for research-grade material) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to C₁₃H₁₆NO⁺) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability?
The hydrochloride salt enhances water solubility via ionic interactions, critical for in vitro assays (e.g., receptor binding studies). Stability is maintained under inert atmospheres (N₂/Ar) and refrigeration (2–8°C), with degradation monitored via TLC or HPLC to detect oxidation byproducts (e.g., naphthoquinones) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data in biological activity assays for this compound?
Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) are addressed by:
- Enantiomeric purity checks : Chiral HPLC or NMR to rule out stereochemical impurities, as even minor enantiomers (e.g., R vs. S forms) can skew results .
- Target-specific assays : Comparative studies using isoform-selective enzymes (e.g., monoamine oxidase-A vs. -B) to clarify selectivity .
- Buffer optimization : Adjusting pH (5.5–7.4) and ionic strength to mimic physiological conditions, as solubility changes can alter apparent potency .
Q. How do substituent modifications (e.g., methoxy vs. methylthio groups) impact the compound’s pharmacological profile?
Substituent effects are systematically studied via:
- Structure-Activity Relationship (SAR) tables :
| Substituent | Biological Activity (EC₅₀) | Key Interaction |
|---|---|---|
| 4-OCH₃ | 2.5 µM (MAO-A inhibition) | H-bond with Tyr 407 |
| 4-SCH₃ | 1.2 µM (MAO-A inhibition) | Enhanced lipophilicity |
| 4-Cl | >10 µM (Low activity) | Steric hindrance |
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities based on electron-donating/withdrawing effects .
Q. What methodologies are used to analyze reaction intermediates during scaled-up synthesis?
Intermediate analysis includes:
- In-situ FTIR : Monitoring amine intermediate formation (N-H stretches at ~3300 cm⁻¹) during reductive amination .
- X-ray crystallography : For ambiguous intermediates, single-crystal structures resolve regiochemical uncertainties (e.g., naphthalene vs. benzyl attachment) .
- Kinetic studies : Variable-temperature NMR to optimize reaction rates and minimize byproducts (e.g., overalkylation) .
Methodological Considerations
Q. How are solvent and catalyst choices optimized for high-yield synthesis?
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity of amine precursors, while THF balances reactivity and solubility .
- Catalyst selection : Pd/C or Raney Ni for reductive amination, with yields >80% under H₂ (1–3 atm) .
- Green chemistry approaches : Solvent-free mechanochemical synthesis reduces waste, though purity may require post-reaction HPLC .
Q. What analytical techniques differentiate this compound from structurally similar derivatives?
- High-resolution MS (HRMS) : Exact mass analysis (e.g., Δ < 5 ppm) distinguishes it from analogs like N-ethyl derivatives .
- ²⁵⁵ nm UV-Vis spectroscopy : Unique absorbance peaks (λmax ~280 nm) confirm the naphthalene moiety vs. phenyl analogs .
- DSC/TGA : Thermal stability profiles (decomposition >200°C) indicate salt formation completeness .
Data Contradiction Analysis
Q. How are discrepancies in cytotoxicity data across cell lines addressed?
- Cell line validation : STR profiling ensures no cross-contamination (e.g., HeLa vs. HEK293).
- Metabolic activity normalization : Data are normalized to ATP levels (via luminescence assays) to account of proliferation rate differences .
- Free base vs. salt form : Cytotoxicity is reassessed using equimolar free base to rule out chloride ion interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
